Propylene glycol dipropionate

Descripción general

Descripción

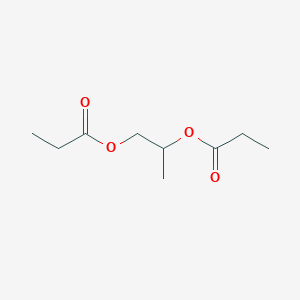

Propylene glycol dipropionate is an organic compound with the molecular formula C9H16O4. It is a diester derived from propylene glycol and propionic acid. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propylene glycol dipropionate can be synthesized through the esterification of propylene glycol with propionic acid. The reaction typically involves heating propylene glycol and propionic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thereby driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propylene glycol dipropionate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propylene glycol and propionic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Oxidation: Under specific conditions, this compound can be oxidized to produce propionic acid and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Propylene glycol and propionic acid.

Transesterification: Different esters and alcohols.

Oxidation: Propionic acid and other oxidation products.

Aplicaciones Científicas De Investigación

1.1. Solvent and Excipient

PGDP is primarily used as a solvent and excipient in topical formulations. It enhances the penetration of active pharmaceutical ingredients through the skin, thereby improving their therapeutic effectiveness. For instance, studies have shown that formulations containing PGDP can significantly increase the vasoconstrictor potency of corticosteroids like betamethasone dipropionate, making them more effective in treating inflammatory skin conditions such as psoriasis and eczema .

Table 1: Comparison of Vasoconstrictor Potency

| Formulation | Vasoconstrictor Potency (McKenzie Test) |

|---|---|

| Betamethasone dipropionate cream | 1.09 (24 hours) |

| Betamethasone dipropionate with PG | 1.44 (24 hours) |

1.2. Anti-Inflammatory Properties

Clinical trials have demonstrated that PGDP-containing formulations exhibit significant anti-inflammatory effects. For example, DIPROLENE® Glycol Cream, which includes betamethasone dipropionate in a PGDP vehicle, has been shown to provide rapid relief from severe psoriasis symptoms, with many patients experiencing over 80% improvement after a few weeks of treatment .

2.1. Fungicidal Activity

PGDP has been explored as a potential fungicide. A preliminary report indicated its effectiveness against various fungal pathogens, suggesting it could serve as an active ingredient in agricultural fungicides . The compound's properties allow it to penetrate plant tissues effectively, enhancing its fungicidal action.

Safety and Allergic Reactions

While PGDP is generally considered safe for use in pharmaceuticals, there have been reports of allergic reactions associated with its use as an excipient in topical corticosteroids. A case study highlighted a patient who developed allergic contact dermatitis due to PGDP in an ultrasonic gel, emphasizing the need for careful evaluation of excipients in drug formulations .

4.1. Clinical Efficacy of PGDP Formulations

A double-blind clinical trial assessed the efficacy of DIPROLENE® Ointment (betamethasone dipropionate with PGDP) in patients with resistant psoriasis and atopic dermatitis. Results indicated that patients treated with this formulation showed significant improvement in their symptoms compared to those receiving standard treatments .

4.2. Allergic Reactions to Excipients

A review of literature on excipient-related allergic reactions revealed that PGDP can be implicated in delayed hypersensitivity reactions. A notable case involved a patient who experienced anaphylaxis linked to medications containing PEG derivatives, including those with PGDP as an excipient . This underscores the importance of monitoring patient responses to medications containing such compounds.

Mecanismo De Acción

The mechanism of action of propylene glycol dipropionate involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility and stability of other compounds, facilitating their absorption and efficacy. In biological systems, it may modulate lipid and protein interactions, influencing cellular processes and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.

Ethylene glycol dipropionate: Another diester with similar chemical properties but derived from ethylene glycol.

Glycerol: A triol with multiple hydroxyl groups, used in similar applications but with different chemical properties.

Uniqueness

Propylene glycol dipropionate stands out due to its balanced hydrophilic and lipophilic properties, making it an excellent solvent for a wide range of applications. Its ester functionality also allows for unique chemical reactivity, differentiating it from other similar compounds.

Actividad Biológica

Propylene glycol dipropionate (PGDP) is an ester derived from propylene glycol and propionic acid, commonly utilized in various pharmaceutical and cosmetic formulations. This article explores the biological activity of PGDP, focusing on its pharmacokinetics, metabolic pathways, therapeutic applications, and safety profile.

- Chemical Formula : CHO

- Molecular Weight : 188.23 g/mol

- CAS Number : 105-62-4

PGDP is characterized by its hydrophilic nature, which enhances its solubility in water and organic solvents, making it an effective vehicle for drug delivery.

Pharmacokinetics

The pharmacokinetics of propylene glycol and its derivatives, including PGDP, have been extensively studied. Key findings include:

- Absorption : PGDP is rapidly absorbed following administration. In studies involving propylene glycol, peak plasma concentrations were typically reached within 1 hour post-administration .

- Distribution : The volume of distribution is approximately 0.5 L/kg, indicating extensive distribution into body tissues .

- Metabolism : PGDP is metabolized primarily through oxidation by alcohol dehydrogenase to lactaldehyde, followed by conversion to lactate and pyruvate. This metabolic pathway supports gluconeogenesis, allowing for efficient detoxification even at high doses .

Therapeutic Applications

PGDP has been investigated for its role as a solvent and penetration enhancer in various formulations:

- Dermatological Use : In formulations like DIPROLENE® (betamethasone dipropionate in a PGDP base), it has shown superior efficacy in treating psoriasis compared to other corticosteroids. In clinical trials, complete clearance of lesions was achieved in 48% of patients treated with DIPROLENE® compared to lower rates in control groups .

| Treatment Group | Complete Clearance (%) |

|---|---|

| DIPROLENE® | 48 |

| DIPROSONE® Ointment | 42 |

| DIPROSONE® Cream | 36 |

- Enhanced Drug Delivery : PGDP enhances the penetration of active pharmaceutical ingredients through the skin, improving therapeutic outcomes in topical applications .

Case Studies

- Toxic Reaction Case : A case study reported a toxic reaction associated with excessive propylene glycol exposure (over 479 g) during an etomidate infusion. The adverse effects resolved after discontinuation of the infusion, highlighting the importance of monitoring dosage .

- Psoriasis Treatment Study : A randomized trial demonstrated that patients using DIPROLENE® experienced significant improvement in psoriasis symptoms compared to those using alternative treatments like fluocinonide .

Safety Profile

The safety of PGDP has been evaluated in various studies:

- Acute Toxicity : The LD50 for propylene glycol is approximately 21 g/kg in rats, indicating low acute toxicity . Chronic exposure studies have shown no significant central nervous system side effects at doses up to 2.9 g/kg over extended periods .

- Adverse Reactions : Mild local reactions were reported in some patients using PGDP-containing formulations; however, severe reactions were rare and typically transient .

Propiedades

IUPAC Name |

2-propanoyloxypropyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-8(10)12-6-7(3)13-9(11)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNABOVSAPCOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864210 | |

| Record name | Propane-1,2-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Mild winey-fruity aroma | |

| Record name | Propyleneglycol dipropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Propyleneglycol dipropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.009-1.015 (20°) | |

| Record name | Propyleneglycol dipropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1956/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10108-80-2 | |

| Record name | Propylene glycol dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ729T8XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.